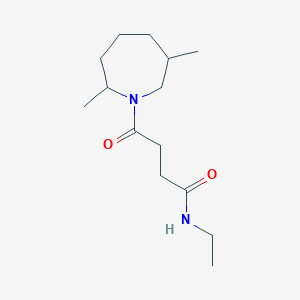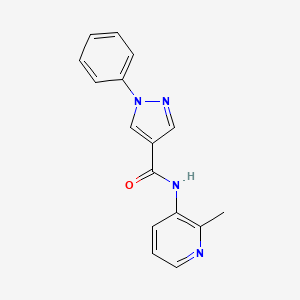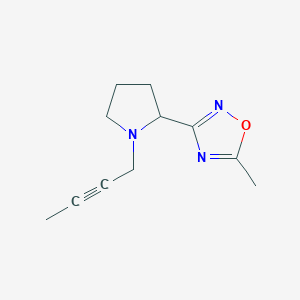
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide is a synthetic organic compound that belongs to the class of azepane derivatives Azepane is a seven-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as 2,6-dimethyl-1,6-heptadiene, in the presence of a suitable catalyst.
Introduction of the Amide Group: The azepane derivative can be reacted with ethylamine and a suitable acylating agent, such as ethyl chloroformate, to introduce the N-ethyl-4-oxobutanamide moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted azepane derivatives.
科学研究应用
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
作用机制
The mechanism of action of 4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
4-(2,6-dimethylpiperidin-1-yl)-N-ethyl-4-oxobutanamide: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
4-(2,6-dimethylmorpholin-1-yl)-N-ethyl-4-oxobutanamide: A compound with a morpholine ring, which contains an oxygen atom in addition to the nitrogen atom.
Uniqueness
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered and oxygen-containing analogs. This structural difference can influence the compound’s reactivity, stability, and interactions with biological targets.
属性
IUPAC Name |
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-4-15-13(17)8-9-14(18)16-10-11(2)6-5-7-12(16)3/h11-12H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCZSBNLLNJHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(=O)N1CC(CCCC1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[1-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7598522.png)

![3-Fluoro-4-[[2-methyl-3-(methylsulfonylmethyl)anilino]methyl]benzonitrile](/img/structure/B7598530.png)

![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7598537.png)


![Ethyl 1-[(2-ethylsulfonylacetyl)amino]-2,3-dihydroindene-1-carboxylate](/img/structure/B7598573.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7598574.png)
![1-(2,6-dimethylmorpholin-4-yl)-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7598596.png)

![2-Butan-2-yl-5-[4-(4-methoxyphenyl)oxan-4-yl]-1,3,4-oxadiazole](/img/structure/B7598611.png)
